molecular formula C11H10N2O3 B2478166 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid CAS No. 176646-90-5

3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid

Cat. No.: B2478166
CAS No.: 176646-90-5
M. Wt: 218.212
InChI Key: BVBPIQKAVZOYAO-UHFFFAOYSA-N
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Description

3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid (CAS 176646-90-5) is a high-purity indole derivative supplied for advanced research and development, particularly in medicinal chemistry. The indole-2-carboxylic acid scaffold is recognized as a promising core structure in the discovery of novel HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) . Research indicates that derivatives based on this scaffold can effectively chelate the two Mg²⁺ ions within the active site of the viral integrase enzyme, a key mechanism for antiviral activity . This compound serves as a versatile building block for further structural optimization, allowing researchers to explore interactions with hydrophobic cavities near the enzyme's active site to enhance potency and overcome drug resistance . Beyond antiviral applications, the indole-3-acetamide moiety is a structure of interest in other biological contexts, including the synthesis of compounds with plant growth regulation activity . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers can access detailed safety information, including GHS hazard statements (H302, H315, H319, H335), prior to purchase . The compound is characterized by its molecular formula (C₁₁H₁₀N₂O₃) and a molecular weight of 218.21 g/mol .

Properties

IUPAC Name

3-(2-amino-2-oxoethyl)-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c12-9(14)5-7-6-3-1-2-4-8(6)13-10(7)11(15)16/h1-4,13H,5H2,(H2,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBPIQKAVZOYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176646-90-5
Record name 3-(carbamoylmethyl)-1h-indole-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid typically involves the cyclocondensation of γ-functionalized acetoacetamide in the presence of a Lewis acid such as polyphosphoric acid . This method is advantageous due to its straightforward approach and the availability of starting materials.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common, especially at the indole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

HIV-1 Integrase Inhibition

One of the most prominent applications of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid is in the development of inhibitors for HIV-1 integrase. Research has demonstrated that derivatives of this compound can effectively inhibit the strand transfer activity of HIV-1 integrase, which is crucial for viral replication. For instance, a derivative showed an IC50 value of 0.13 μM, indicating strong inhibitory potential against the enzyme .

Binding Mechanism:
The binding conformation analysis reveals that the indole core and C2 carboxyl group chelate magnesium ions within the active site of integrase, enhancing its inhibitory effects. Structural modifications at the C3 position have been shown to improve interactions with hydrophobic cavities near the active site .

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells by modulating various signaling pathways involved in cell growth and survival.

Case Study:
In vitro studies demonstrated that certain modifications to the indole structure led to increased cytotoxicity against specific cancer cell lines, suggesting potential for further development as anticancer agents.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Indole derivatives are known for their ability to inhibit bacterial growth, making them candidates for developing new antibiotics. Research has shown that modifications to the carbamoylmethyl group can enhance antibacterial efficacy against resistant strains.

Enzyme Inhibition

Beyond HIV-1 integrase, this compound has been investigated for its ability to inhibit other enzymes involved in disease processes. The compound's mechanism often involves binding to active sites of enzymes, thereby blocking their function and influencing metabolic pathways relevant to various diseases .

Synthesis of Dyes and Pigments

In addition to its biological applications, this compound serves as a building block in organic synthesis for producing dyes and pigments. The unique properties of the indole structure allow it to be utilized in creating vibrant colors used in various industrial applications.

Mechanism of Action

The mechanism of action of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key indole-2-carboxylic acid derivatives and their properties:

Compound Name Substituent at 3-Position Biological Activity/Application Key Data/References
3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid -CH₂CONH₂ (carbamoylmethyl) Hypothesized receptor modulation Structural inference from analogs
3-Methyl-1H-indole-2-carboxylic acid -CH₃ (methyl) Intermediate in drug synthesis CAS 10590-73-5; molecular weight 175.18
3-(3-Phenoxypropyl)-1H-indole-2-carboxylic acid (27) -(CH₂)₃OPh (phenoxypropyl) Mcl1 inhibitor (anticancer) IC₅₀ < 1 μM; >98% purity
3-(3-(4-Phenoxyphenoxy)propyl)-1H-indole-2-carboxylic acid (41) -(CH₂)₃OPh-OPh (biphenylether propyl) Fragment-based Mcl1 inhibitor NMR and MS data; >98% purity
3-(Cyanomethyl)-1H-indole-2-carboxylic acid ethyl ester -CH₂CN (cyanomethyl) Synthetic intermediate InChIKey: XMUJSJXIABJFER
3-(Hydroxymethyl)-1H-indole-2-carboxylic acid -CH₂OH (hydroxymethyl) Antibacterial/anticancer candidate CAS 132623-36-0
3-(3-{[3-(4-Carboxyphenoxy)phenyl]methoxy}phenyl)-1H-indole-2-carboxylic acid (6XQ3) Aryl ether-linked carboxyphenyl RAGE inhibitor (anti-inflammatory) X-ray structure (PDB ID 6XQ3)

Key Comparisons

In contrast, methyl or cyanomethyl groups (as in ) offer hydrophobic or electron-withdrawing effects, which may improve membrane permeability but reduce target specificity.

Synthetic Accessibility :

  • Derivatives with simple alkyl/aryl substituents (e.g., 3-methyl ) are synthesized via direct alkylation or coupling reactions . The carbamoylmethyl group likely requires urea/thiourea conjugation or amide coupling, as seen in related indole syntheses .

Structural Insights from X-ray/NMR Data :

  • The RAGE inhibitor 6XQ3 (PDB ID 6XQ3) adopts a conformation where the indole core and aryl ether substituents occupy a hydrophobic cleft, while the carboxylic acid interacts with charged residues . The carbamoylmethyl analog may mimic this binding mode by positioning -CONH₂ for similar polar interactions.

Pharmacological Potency: While the target compound lacks reported IC₅₀ values, analogs like 17k (a 3-substituted indole-2-carboxylic acid derivative) show nanomolar potency against CysLT1 (IC₅₀ = 5.9 nM) , suggesting that substituent optimization at the 3-position significantly impacts efficacy.

Biological Activity

3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid, a derivative of indole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 176646-90-5, is noted for its interactions with various biological targets, particularly in the context of antiviral and anticancer activities.

Chemical Structure and Properties

The compound features a carbamoylmethyl group at the 3-position and a carboxylic acid at the 2-position of the indole ring. This unique structure is believed to facilitate interactions with biological macromolecules, enhancing its therapeutic potential.

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of HIV-1 integrase. Research indicates that derivatives of indole-2-carboxylic acid can effectively inhibit the strand transfer activity of integrase, a critical enzyme in the HIV replication cycle. For instance, structural modifications to the indole core have led to compounds with IC50 values as low as 0.13 μM, demonstrating significant antiviral efficacy .

Table 1: Summary of Antiviral Activity

CompoundIC50 (μM)Mechanism of Action
Indole-2-carboxylic acid derivative0.13Inhibits strand transfer by chelating Mg²⁺ ions
This compoundTBDPotential interaction with integrase target

Anticancer Activity

The anticancer properties of this compound have also been explored. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, although specific IC50 values are still under investigation. The mechanism is thought to involve apoptosis induction and cell cycle arrest .

Table 2: Summary of Anticancer Activity

Cell LineCompound TestedViability (%) at IC50
Caco-2This compoundTBD
A549Similar derivativesTBD

The biological activity of this compound is attributed to its ability to interact with key biomolecules:

  • Chelation : The carboxylic acid group can chelate metal ions, which are often crucial for enzyme activity.
  • Hydrophobic Interactions : The indole core facilitates hydrophobic interactions with target proteins, enhancing binding affinity.
  • Structural Modifications : Variations in substituents on the indole ring have been shown to significantly affect biological activity, indicating a structure-activity relationship that can be exploited for drug design .

Case Studies

Several studies have focused on optimizing derivatives of indole-2-carboxylic acids for enhanced biological activity. For instance, modifications at the C3 position have been shown to improve integrase inhibition significantly. The introduction of hydrophobic groups has increased binding affinity and selectivity towards viral targets .

Q & A

Q. What are the standard synthetic routes for 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid?

The compound can be synthesized via Knoevenagel condensation or one-pot multicomponent reactions . For example, substituted indole-2-carboxylic acids are reacted with carbamoylmethyl precursors (e.g., thioureas or chloroacetic acid derivatives) in acetic acid under reflux, with sodium acetate as a catalyst. The reaction typically forms a Schiff base intermediate, followed by cyclization to yield the target compound. Purification involves recrystallization from acetic acid or DMF/acetic acid mixtures .

Q. How is the purity of synthesized this compound validated?

Purity is assessed using HPLC (>95% purity threshold) and 1H/13C NMR spectroscopy to confirm structural integrity. Melting point analysis (e.g., 205–209°C for indole-2-carboxylic acid derivatives) provides additional validation. For crystalline samples, X-ray diffraction (using SHELX software for refinement) resolves bond lengths and angles to verify molecular geometry .

Q. What solvents and conditions optimize solubility for biochemical assays?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or acidic aqueous buffers (pH < 4). For cell-based assays, stock solutions in DMSO (10–50 mM) are diluted in culture media to maintain <0.1% DMSO concentration, avoiding cytotoxicity .

Advanced Research Questions

Q. How can reaction yields be improved for derivatives with bulky substituents?

Low yields in Knoevenagel reactions often arise from steric hindrance. Strategies include:

  • Using microwave-assisted synthesis to reduce reaction time and improve efficiency.
  • Introducing electron-withdrawing groups on the indole ring to enhance electrophilicity.
  • Optimizing catalyst ratios (e.g., sodium acetate or piperidine) to accelerate imine formation .

Q. What computational methods predict binding affinity to biological targets?

Pharmacophore modeling and molecular docking (using software like AutoDock or Schrödinger) identify key interactions (e.g., hydrogen bonding with the carbamoylmethyl group or indole NH). For example, pharmacophore-fit scores (>70% similarity) correlate with inhibitory activity against targets like Mcl-1 in cancer studies. MD simulations (AMBER/CHARMM) further assess binding stability .

Q. How are contradictions in spectroscopic data resolved during structure elucidation?

Discrepancies between NMR and mass spectrometry data may indicate impurities or tautomeric forms. Solutions include:

  • 2D NMR (HSQC, HMBC) to confirm connectivity.
  • High-resolution mass spectrometry (HR-MS) for exact mass validation.
  • X-ray crystallography (using SHELXL for refinement) to resolve ambiguous stereochemistry .

Q. What mechanisms underlie its reported antibacterial activity?

The carbamoylmethyl group enhances interactions with bacterial enzymes (e.g., DNA gyrase or β-lactamases). Structure-activity relationship (SAR) studies show that halogen substituents on the indole ring (e.g., Cl at position 6) improve potency by increasing hydrophobic interactions. MIC values are typically determined via broth microdilution assays against Gram-positive pathogens .

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